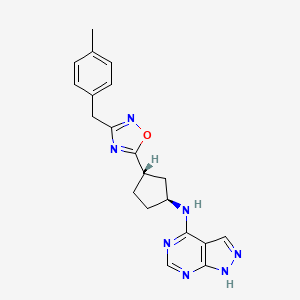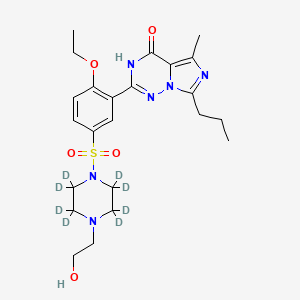
Hydroxy Vardenafil-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Vardenafil-d8 is a deuterated derivative of Hydroxy Vardenafil, which is an isotopically labeled compound. It is primarily used in scientific research to track the metabolism and pharmacokinetics of Vardenafil in biological systems. This compound is a white solid with solubility properties that make it suitable for various analytical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Vardenafil-d8 involves the incorporation of deuterium atoms into the molecular structure of Hydroxy Vardenafil. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Utilizing deuterated reagents in the synthesis process to introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Deuterium Labeling: Employing deuterium-labeled starting materials and intermediates to construct the final deuterated product.
化学反応の分析
Types of Reactions
Hydroxy Vardenafil-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Hydroxy Vardenafil-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Vardenafil.
Biology: Employed in metabolic studies to track the biotransformation of Vardenafil in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Vardenafil.
Industry: Applied in the development of new pharmaceutical formulations and quality control processes.
作用機序
Hydroxy Vardenafil-d8 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets involved include the PDE5 enzyme and the cGMP signaling pathway .
類似化合物との比較
Hydroxy Vardenafil-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Vardenafil: The non-deuterated parent compound used to treat erectile dysfunction.
Sildenafil: Another PDE5 inhibitor with similar pharmacological effects.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to Vardenafil.
This compound stands out due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies.
特性
分子式 |
C23H32N6O5S |
|---|---|
分子量 |
512.7 g/mol |
IUPAC名 |
2-[2-ethoxy-5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31)/i9D2,10D2,11D2,12D2 |
InChIキー |
KZFHUILKKFVOMB-PMCMNDOISA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |
正規SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



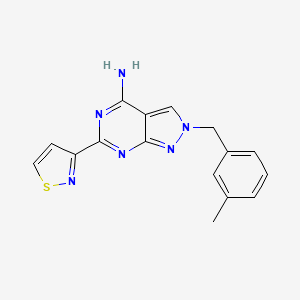
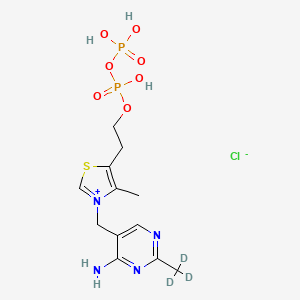
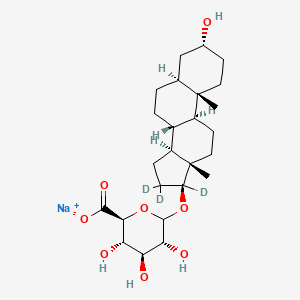
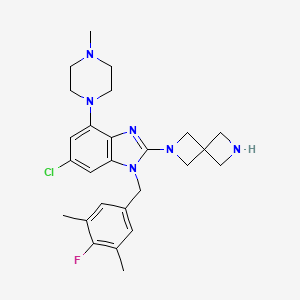
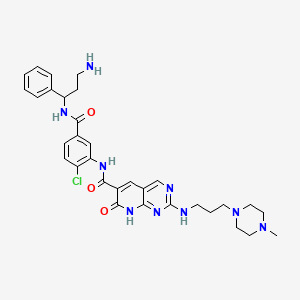
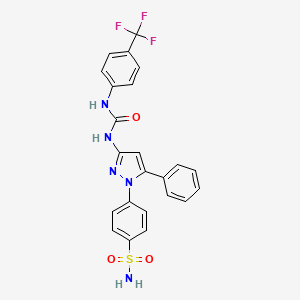

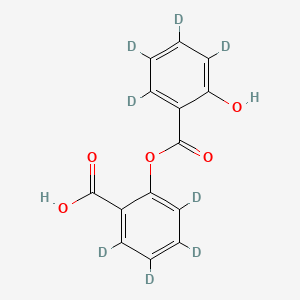
![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
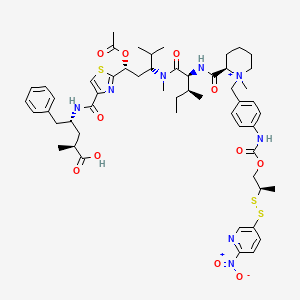
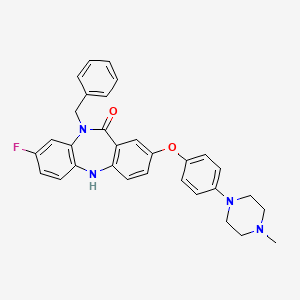
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
